molecular formula C20H21NO2S B15036952 4-(Piperidin-1-ylcarbonothioyl)phenyl 3-methylbenzoate

4-(Piperidin-1-ylcarbonothioyl)phenyl 3-methylbenzoate

Cat. No.: B15036952
M. Wt: 339.5 g/mol
InChI Key: RDVMOAUOEYXTNF-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE typically involves the reaction of piperidine derivatives with appropriate benzoate compounds. One common method involves the use of piperidine-1-carbothioyl chloride and 3-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbothioyl group may participate in redox reactions, influencing cellular processes. The methylbenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

[4-(piperidine-1-carbothioyl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C20H21NO2S/c1-15-6-5-7-17(14-15)20(22)23-18-10-8-16(9-11-18)19(24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3

InChI Key

RDVMOAUOEYXTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C(=S)N3CCCCC3

Origin of Product

United States

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